
2,6-Di(1H-indol-3-yl)piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di(1H-indol-3-yl)piperidin-4-one is a compound that features a piperidinone core substituted with two indole groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(1H-indol-3-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with piperidinone precursors in the presence of catalysts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2,6-Di(1H-indol-3-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings .
科学研究应用
2,6-Di(1H-indol-3-yl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
作用机制
The mechanism of action of 2,6-Di(1H-indol-3-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole groups can interact with various biological receptors, potentially modulating their activity. The piperidinone core may also play a role in the compound’s overall biological effects by influencing its binding affinity and selectivity .
相似化合物的比较
Similar Compounds
2,6-Di(1H-indol-3-yl)piperidine: Similar structure but lacks the carbonyl group at the 4-position.
2,6-Di(1H-indol-3-yl)pyridine: Contains a pyridine ring instead of a piperidinone core.
2,6-Di(1H-indol-3-yl)cyclohexanone: Features a cyclohexanone core instead of a piperidinone core.
Uniqueness
2,6-Di(1H-indol-3-yl)piperidin-4-one is unique due to the presence of both indole groups and the piperidinone core, which confer distinct chemical and biological properties.
属性
CAS 编号 |
876931-43-0 |
|---|---|
分子式 |
C21H19N3O |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2,6-bis(1H-indol-3-yl)piperidin-4-one |
InChI |
InChI=1S/C21H19N3O/c25-13-9-20(16-11-22-18-7-3-1-5-14(16)18)24-21(10-13)17-12-23-19-8-4-2-6-15(17)19/h1-8,11-12,20-24H,9-10H2 |
InChI 键 |
DRMVRQBKPITBOS-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(CC1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
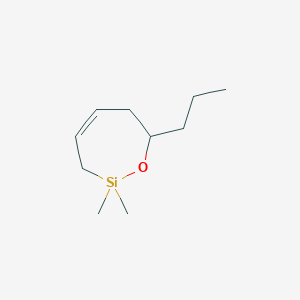
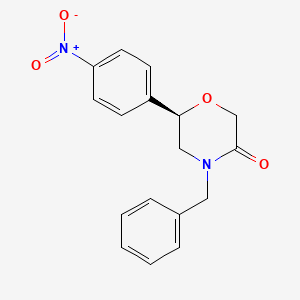

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
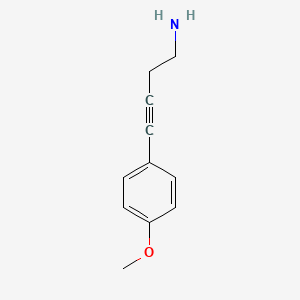
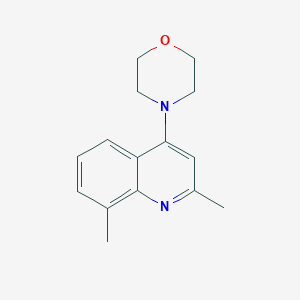

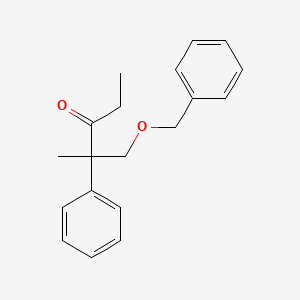

![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
